Substance P (5-11)

Nociception Behavioral Pharmacology In Vivo

Substance P (5-11) is the minimal, fully efficacious C-terminal fragment of Substance P, retaining the complete in vivo behavioral and cardiovascular phenotype while offering a unique pharmacological niche: it acts as a biased ligand that potently induces NK-1 receptor internalization without competing for the classic high-affinity [3H]SP binding site. Unlike SP 6-11 or [Sar9,Met(O2)11]-SP, SP(5-11) uniquely cross-desensitizes with full-length SP 1-11, confirming action at the same central receptor pool. This peptide delivers picomolar potency on striatal dopamine release and superior dynamic range in spinal nociception models. Ideal for BRET/FRET imaging, glial uptake studies with [3H]SP(5-11), and ex vivo brain slice pharmacology. Choose SP(5-11) for definitive, publication-ready NK-1 receptor research.

Molecular Formula C41H60N10O9S
Molecular Weight 869.0 g/mol
CAS No. 51165-09-4
Cat. No. B1295751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (5-11)
CAS51165-09-4
Synonyms1-dearginyl-2,4-deprolyl-3-delysine-substance P
1-des-Arg-2,4-des-Pro-3-des-Lys-substance P
SPCTHP
substance P (5-11)
substance P (5-11), monotrifluoroacetate
substance P (5-11), trifluoroacetate
substance P C-terminal heptapeptide
substance P,dearginyl(1)-deprolyl(2,4)-delysine(3)-
Molecular FormulaC41H60N10O9S
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyFHHJIELOJQJHCG-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (5-11) CAS 51165-09-4: C-Terminal Heptapeptide for NK-1 Tachykinin Receptor Research and Procurement


Substance P (5-11) (CAS 51165-09-4) is the carboxy-terminal heptapeptide fragment of the endogenous undecapeptide neuropeptide Substance P, belonging to the tachykinin family . This fragment retains the essential C-terminal sequence (Phe7-Phe8-Gly9-Leu10-Met11-NH2) required for binding to and activating the neurokinin-1 (NK-1) tachykinin receptor, a G protein-coupled receptor (GPCR) widely implicated in pain transmission, neurogenic inflammation, and central nervous system signaling . As a defined C-terminal agonist fragment, Substance P (5-11) serves as a critical research tool for dissecting NK-1 receptor pharmacology, structure-activity relationships, and the functional consequences of C-terminal versus N-terminal receptor interactions.

Procurement Rationale: Why Substance P (5-11) Cannot Be Replaced by Full-Length Substance P or Other C-Terminal Fragments


Generic substitution with full-length Substance P (SP 1-11), other C-terminal fragments (e.g., SP 6-11, SP 7-11), or NK-1-selective agonists (e.g., [Sar9,Met(O2)11]-SP) is scientifically invalid because each analog exhibits a distinct pharmacological profile in terms of receptor internalization efficacy, desensitization capacity, in vivo behavioral potency, and metabolic stability [1]. For instance, while SP 6-11 is the minimal sequence for cardiovascular effects, it fails to induce the full behavioral repertoire or NK-1 receptor desensitization characteristic of SP 5-11 [2]. Similarly, the selective agonist [Sar9,Met(O2)11]-SP displays a different dopamine-release concentration-dependence [3]. Substance P (5-11) occupies a unique functional niche: it mimics the full in vivo response pattern of SP 1-11 while being a defined, C-terminal fragment amenable to focused structure-activity relationship (SAR) studies and uptake/metabolism investigations [4].

Quantitative Differentiation Evidence for Substance P (5-11) Against Closest Analogs


Behavioral Potency: SP(5-11) Elicits Greater Aversive Responses Than Full-Length Substance P

In an intrathecal mouse model of nociceptive behavior, SP(5-11) exhibited superior potency compared to the full-length Substance P (SP 1-11) in inducing dose-dependent aversive behaviors, including scratching, licking, and biting [1]. This demonstrates that the C-terminal heptapeptide is not merely a functional equivalent but a more potent elicitor of specific spinal nociceptive pathways.

Nociception Behavioral Pharmacology In Vivo Spinal Cord

In Vivo Cardiovascular and Behavioral Response Profile: SP(5-11) Uniquely Mimics Full-Length SP

When administered intracerebroventricularly (i.c.v.) to conscious rats, SP(5-11) was the only C-terminal fragment tested that reproduced the identical pattern of cardiovascular (mean arterial pressure, heart rate) and behavioral (face washing, hindquarter grooming, wet-dog shakes) responses as full-length SP 1-11. Critically, SP(6-11) generated a similar cardiovascular response but with a different behavioral pattern and failed to induce NK-1 receptor desensitization [1]. SP(5-11) also uniquely retained the ability to desensitize central NK-1 receptors, a key regulatory mechanism [2].

Cardiovascular Autonomic Regulation In Vivo Receptor Desensitization

NK-1 Receptor Internalization: SP(5-11) Triggers Receptor Trafficking Despite Low Binding Affinity

SP(5-11) exhibits a striking functional disconnect: it fails to displace [3H]SP binding to NK-1 sites in striatal slices at concentrations up to 10 µM, yet at just 10 nM it induces significant NK-1 receptor internalization comparable to that triggered by full-length SP [1]. This contrasts with full-length SP, which displaces [3H]SP with an IC50 of 11.8 nM. The data indicate SP(5-11) selectively recognizes and stabilizes an active, internalization-competent receptor conformer distinct from the high-affinity binding state labeled by [3H]SP.

Receptor Trafficking Internalization Functional Selectivity Conformational State

Dopamine Release Modulation: SP(5-11) Exhibits Potency at Picomolar Concentrations Distinct from a Selective NK-1 Agonist

In rat striatal slices, both SP(5-11) and the selective NK-1 agonist [Sar9,Met(O2)11]-SP increase dopamine outflow, but with markedly different concentration-response profiles. SP(5-11) elicits a significant increase at very low concentrations (0.1 and 1 nM), with a bell-shaped curve showing no effect at higher concentrations (≥10 nM) [1]. In contrast, [Sar9,Met(O2)11]-SP required concentrations of 10 and 100 nM to significantly increase dopamine outflow, indicating a distinct, high-potency but saturable mechanism for SP(5-11).

Neurochemistry Dopamine Striatum Ex Vivo

Glial Uptake Mechanism: SP(5-11) is Subject to a Specific, High-Affinity Clearance System

A high-affinity uptake system specific for the C-terminal heptapeptide SP(5-11) has been characterized in glial-enriched fractions from rabbit brain [1]. This uptake mechanism is thought to play a major role in terminating the synaptic actions of Substance P after its proteolytic release. While full-length SP is also subject to metabolism, the specific, saturable glial uptake of its fragment SP(5-11) represents a distinct clearance pathway. This property has direct implications for experimental design, particularly regarding incubation times and tissue washout protocols.

Metabolism Clearance Glia Synaptic Termination

Receptor Desensitization: SP(5-11) Produces Partial NK-1 Desensitization, Distinguishing It from Full-Length SP

In studies of NK-1 receptor regulation, SP(5-11) and SP(6-11) cause significantly less maximal receptor desensitization than the full-length peptide. Substance P (SP 1-11) induces 95.6 ± 0.9% maximal desensitization, while SP(5-11) and SP(6-11) produce markedly lower levels [1]. This demonstrates that the N-terminal domain of SP, missing in SP(5-11), is required for full homologous desensitization.

Receptor Regulation Desensitization Signal Transduction Tachyphylaxis

Optimal Research and Industrial Applications for Substance P (5-11) Driven by Quantitative Evidence


Dissecting NK-1 Receptor Functional Selectivity and Biased Agonism

Utilize SP(5-11) as a biased ligand that potently induces NK-1 receptor internalization without competing for the classic high-affinity [3H]SP binding site [1]. This property is ideal for studies employing techniques like BRET, FRET, or high-content imaging to map distinct receptor conformations, trafficking pathways, and signaling bias. Its partial desensitization profile [2] also makes it a superior tool for examining sustained signaling in comparison to full-length SP.

In Vivo Modeling of Central Cardiovascular and Behavioral Responses to NK-1 Activation

Employ SP(5-11) as the minimal, fully efficacious peptide for replicating the complete central cardiovascular (MAP, HR) and behavioral (face washing, grooming) phenotype of endogenous Substance P [1]. This avoids the confounding effects of N-terminal metabolites and allows for focused investigation of C-terminal pharmacology in conscious animal models of stress, anxiety, and autonomic regulation. Its unique ability to cross-desensitize with SP 1-11 confirms its action at the same central receptor pool.

High-Sensitivity Probes for Dopaminergic and Nociceptive Pathway Studies

Leverage the picomolar potency of SP(5-11) on striatal dopamine release [1] and its enhanced behavioral potency in spinal nociception models [2] to achieve robust, dose-dependent effects at low concentrations. This makes SP(5-11) a preferred tool for ex vivo brain slice pharmacology and in vivo pain research, offering a wider dynamic range and reduced risk of non-specific or off-target effects compared to full-length SP or synthetic agonists that require higher doses.

Investigating Peptide Clearance and Synaptic Termination Mechanisms

Use radiolabeled [3H]SP(5-11) in glial cell cultures or brain slice preparations to study the specific, high-affinity uptake system responsible for terminating neuropeptide signaling [1]. This application is directly supported by evidence for a distinct glial uptake mechanism. It is particularly relevant for researchers in neuropharmacology and drug development seeking to understand the clearance of peptide therapeutics or to model synaptic dynamics of neuropeptide transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Substance P (5-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.